(E)-isopropyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound belongs to the cyanoacrylamide class, characterized by a tetrahydrobenzo[b]thiophene core modified with an isopropyl ester and an acrylamido group bearing a thiophen-2-yl substituent. Its (E)-stereochemistry at the acrylamido double bond is critical for molecular geometry and bioactivity.
Properties
IUPAC Name |
propan-2-yl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-12(2)25-20(24)17-15-7-3-4-8-16(15)27-19(17)22-18(23)13(11-21)10-14-6-5-9-26-14/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,22,23)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPPDZGWOTUBLB-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=CS3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-isopropyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiophene moiety and a cyanoacrylamide group. The synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization with cyano and carboxylate groups.
Key Steps in Synthesis :
- Formation of the thiophene core.
- Introduction of the cyano group via nucleophilic substitution.
- Coupling with isopropyl and carboxylate functionalities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to (E)-isopropyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Research indicates that derivatives incorporating thiophene moieties exhibit significant cytotoxicity against various cancer cell lines.
- Case Study : A study evaluated the effects of similar cyano-acrylamide derivatives on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results showed that these compounds induced apoptosis through DNA fragmentation and damage mechanisms, leading to cell cycle arrest at the G2/M phase .
The biological activity can be attributed to several mechanisms:
- DNA Interaction : The compound's ability to intercalate with DNA results in inhibition of replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in treated cells, contributing to apoptosis.
- Gene Expression Modulation : Changes in gene expression profiles have been noted, particularly related to apoptotic pathways.
Comparative Biological Activity
To provide a clearer understanding of its biological activity, a comparison table is presented below:
| Compound | Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| (E)-isopropyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Anticancer | MCF-7 | 15 | DNA intercalation |
| Similar Cyano-acrylamide Derivative | Anticancer | PC-3 | 20 | ROS generation |
| Other Thiophene Derivative | Antimicrobial | E. coli | 10 | Membrane disruption |
In Silico Studies
Computational studies have provided insights into the binding affinity and interaction dynamics of this compound with target proteins involved in cancer pathways. Molecular docking simulations suggest that it binds effectively to sites critical for tumor progression .
Comparison with Similar Compounds
Tabulated Comparison of Key Analogs
Q & A
Q. What statistical approaches are suitable for dose-response studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
